Cas no 1224604-16-3 (6-Ethoxy-5-methylnicotinaldehyde)

6-Ethoxy-5-methylnicotinaldehyde is a specialized organic compound featuring a nicotinaldehyde core substituted with an ethoxy group at the 6-position and a methyl group at the 5-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing heterocyclic frameworks. Its aldehyde functionality offers reactivity for condensation, reduction, or nucleophilic addition reactions, enabling diverse derivatization. The ethoxy and methyl substituents enhance its solubility and stability, facilitating handling in synthetic workflows. This compound is particularly useful in medicinal chemistry for developing bioactive molecules, thanks to its balanced electronic and steric properties. High purity grades ensure consistent performance in research and industrial applications.
6-Ethoxy-5-methylnicotinaldehyde structure
1224604-16-3 structure
Product Name:6-Ethoxy-5-methylnicotinaldehyde
CAS No:1224604-16-3
MF:C9H11NO2
MW:165.189142465591
MDL:MFCD13181614
CID:1036640
PubChem ID:71464352
Update Time:2025-05-19

6-Ethoxy-5-methylnicotinaldehyde Chemical and Physical Properties

Names and Identifiers

    • 6-Ethoxy-5-methylnicotinaldehyde
    • 2-Ethoxy-3-methylpyridine-5-carboxaldehyde
    • 6-Ethoxy-5-methylnicotildehyde
    • DTXSID90856114
    • 3-Pyridinecarboxaldehyde, 6-ethoxy-5-methyl-
    • CS-0195754
    • 6-ethoxy-5-methylpyridine-3-carbaldehyde
    • MFCD13181614
    • A891129
    • AKOS016014929
    • E90825
    • 1224604-16-3
    • DB-369281
    • MDL: MFCD13181614
    • Inchi: 1S/C9H11NO2/c1-3-12-9-7(2)4-8(6-11)5-10-9/h4-6H,3H2,1-2H3
    • InChI Key: JLBZHLWTJIDATP-UHFFFAOYSA-N
    • SMILES: O(CC)C1C(C)=CC(C=O)=CN=1

Computed Properties

  • Exact Mass: 165.078978594g/mol
  • Monoisotopic Mass: 165.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 273.6±35.0 °C at 760 mmHg
  • Flash Point: 119.3±25.9 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

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6-Ethoxy-5-methylnicotinaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:1224604-16-3)6-Ethoxy-5-methylnicotinaldehyde
Order Number:A891129
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:35
Price ($):241.0
Email:sales@amadischem.com

6-Ethoxy-5-methylnicotinaldehyde Related Literature

Additional information on 6-Ethoxy-5-methylnicotinaldehyde

Introduction to 6-Ethoxy-5-methylnicotinaldehyde (CAS No: 1224604-16-3)

6-Ethoxy-5-methylnicotinaldehyde, identified by the Chemical Abstracts Service Number (CAS No) 1224604-16-3, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and bioorganic synthesis. This aldehyde derivative of nicotinic acid exhibits a unique structural framework, characterized by the presence of both ethoxy and methyl substituents on the pyridine ring. Such structural features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The compound’s relevance stems from its potential applications in medicinal chemistry, where it serves as a building block for designing molecules with specific biological activities. The aldehyde functionality, in particular, is a versatile handle for further chemical modifications, enabling the construction of diverse pharmacophores. This adaptability has positioned 6-Ethoxy-5-methylnicotinaldehyde as a compound of interest for researchers exploring new drug candidates.

In recent years, there has been growing interest in nicotinamide derivatives due to their broad spectrum of biological activities. The introduction of electron-withdrawing and electron-donating groups at strategic positions on the pyridine ring can modulate the pharmacological properties of these compounds. The ethoxy and methyl groups in 6-Ethoxy-5-methylnicotinaldehyde contribute to its reactivity and influence its interaction with biological targets. This makes it a promising candidate for further exploration in drug discovery.

One of the most compelling aspects of 6-Ethoxy-5-methylnicotinaldehyde is its role in synthesizing molecules that mimic or interact with natural biomolecules. Aldehydes are particularly useful in forming covalent bonds with nucleophiles, such as amines and thiols, which are abundant in biological systems. This property allows for the development of probes and inhibitors that can be used to study biological pathways at a molecular level.

The synthesis of 6-Ethoxy-5-methylnicotinaldehyde typically involves multi-step organic transformations, starting from readily available precursors. Advanced synthetic methodologies, including cross-coupling reactions and functional group interconversions, are often employed to achieve high yields and purity. The efficiency of these synthetic routes is crucial for industrial applications, where scalability and cost-effectiveness are key considerations.

Recent advancements in computational chemistry have also enhanced our understanding of the reactivity and potential applications of 6-Ethoxy-5-methylnicotinaldehyde. Molecular modeling studies can predict how this compound might behave in different chemical environments, providing insights into its utility as a synthetic intermediate or a lead compound for drug development. These computational approaches complement experimental work by offering rapid and cost-effective screening of potential applications.

The pharmaceutical industry has shown particular interest in nicotinamide derivatives due to their reported biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. While 6-Ethoxy-5-methylnicotinaldehyde itself may not be directly used as a therapeutic agent, its derivatives have the potential to exhibit similar beneficial properties. By modifying its structure through further chemical transformations, researchers can fine-tune its pharmacological profile to meet specific therapeutic needs.

In academic research, 6-Ethoxy-5-methylnicotinaldehyde has been employed as a scaffold for exploring new synthetic strategies and understanding reaction mechanisms. Its unique structure provides an excellent platform for studying electronic effects and steric influences on chemical reactivity. Such studies contribute to the broader field of organic chemistry by expanding our knowledge of molecular transformations.

The compound’s role in developing agrochemicals is another area of interest. Nicotinamide derivatives are known to have herbicidal and insecticidal properties, making them valuable in crop protection strategies. By incorporating modifications such as ethoxy and methyl groups, researchers aim to enhance the efficacy and environmental compatibility of these compounds.

Quality control and analytical methods are essential when working with 6-Ethoxy-5-methylnicotinaldehyde to ensure consistency and purity. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly used to characterize this compound and monitor its synthesis. These analytical tools provide critical data for both research purposes and industrial production.

The future prospects for 6-Ethoxy-5-methylnicotinaldehyde appear promising, with ongoing research exploring its potential in various fields. As synthetic methodologies continue to evolve, new applications for this compound are likely to emerge. Additionally, advances in biocatalysis may offer more sustainable routes for its production, aligning with global efforts towards green chemistry principles.

In conclusion,6-Ethoxy-5-methylnicotinaldehyde (CAS No: 1224604-16-3) is a versatile organic compound with significant potential in pharmaceutical chemistry and beyond. Its unique structural features make it an invaluable intermediate for synthesizing complex molecules with diverse biological activities. As research progresses,this compound is poised to play an increasingly important role in drug discovery,agrochemical development,and fundamental chemical studies。

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Amadis Chemical Company Limited
(CAS:1224604-16-3)6-Ethoxy-5-methylnicotinaldehyde
A891129
Purity:99%
Quantity:1g
Price ($):241.0
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